molecular formula C22H18N4O3 B2521129 1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-60-5

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2521129
CAS RN: 899947-60-5
M. Wt: 386.411
InChI Key: UEDIBNJLZLUUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been synthesized using various methods.

Scientific Research Applications

Anticonvulsant Activity

Research has identified purine derivatives with significant anticonvulsant activity, suggesting a potential application for related compounds in the treatment of seizure disorders. For example, studies on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and 1-(fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines have demonstrated potent activity against maximal electroshock-induced seizures in rodents, indicating their potential as anticonvulsant agents without the propensity to cause emesis (Kelley et al., 1995) (Kelley et al., 1995).

Anticancer and Antiviral Activity

Compounds with purine scaffolds have shown promise in anticancer and antiviral applications. Synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives have revealed compounds with considerable anticancer activity against various cancer cell lines, alongside moderate anti-HIV-1 activity (Ashour et al., 2012). This suggests that related purine analogs may also hold potential for anticancer and antiviral therapies.

Immunomodulatory Effects

Purine nucleosides and their analogs have been explored for their immunomodulatory effects. Novel analogues synthesized in the thiazolo[4,5-d]pyrimidine ring system have demonstrated significant immunoactivity, indicating the potential application of purine derivatives in enhancing immune functions and providing protection against viral infections (Nagahara et al., 1990).

properties

IUPAC Name

4-methyl-2-[(2-methylphenyl)methyl]-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-8-6-7-11-16(14)12-26-20(27)18-19(24(2)22(26)28)23-21-25(18)13-17(29-21)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIBNJLZLUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=CC=C5)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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